molecular formula C12H18N2O2 B1427600 Methyl 3-amino-4-(tert-butylamino)benzoate CAS No. 1249236-95-0

Methyl 3-amino-4-(tert-butylamino)benzoate

Cat. No. B1427600
CAS RN: 1249236-95-0
M. Wt: 222.28 g/mol
InChI Key: GPVIASMXBGDGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-4-(tert-butylamino)benzoate” is a chemical compound with the CAS Number: 1249236-95-0. It has a molecular weight of 222.29 .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-(tert-butylamino)benzoate” is 1S/C12H18N2O2/c1-12(2,3)14-10-6-5-8(7-9(10)13)11(15)16-4/h5-7,14H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(tert-butylamino)benzoate” is slightly soluble in water and is miscible with ethanol, ether, and other organic solvents . It has a molecular weight of 222.29 .

Scientific Research Applications

Supramolecular Structures

  • Methyl 3-amino-4-(tert-butylamino)benzoate and its derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. For instance, certain substituted benzoates, similar in structure, have been linked through hydrogen bonds to create one, two, and three-dimensional structures, highlighting the potential of such compounds in materials science and nanoengineering (Portilla et al., 2007).

Synthesis of Dipeptido-Mimetics

  • The compound's derivatives are instrumental in synthesizing dipeptido-mimetics, which are crucial in developing caspase-1 inhibitors. This indicates its potential role in therapeutic applications, especially in treating conditions involving inflammation or cell death (Lauffer & Mullican, 2002).

Protected Amino Acid Esters

  • Methyl 3-amino-4-(tert-butylamino)benzoate is relevant in the synthesis of protected methyl esters of non-proteinogenic amino acids, serving as intermediates in various synthetic pathways. This underscores its importance in the field of organic chemistry and drug design (Temperini et al., 2020).

properties

IUPAC Name

methyl 3-amino-4-(tert-butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-10-6-5-8(7-9(10)13)11(15)16-4/h5-7,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVIASMXBGDGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(tert-butylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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